Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]-
Description
The compound "Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]-" features a benzoic acid core substituted at the para position with a 2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indole moiety. This structure combines aromatic, hydrogen-bonding (hydroxyl and carbonyl groups), and heterocyclic (indole) components.
Structure
3D Structure
Properties
CAS No. |
189168-16-9 |
|---|---|
Molecular Formula |
C21H15NO4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]benzoic acid |
InChI |
InChI=1S/C21H15NO4/c23-16-11-9-15(10-12-16)21(14-7-5-13(6-8-14)19(24)25)17-3-1-2-4-18(17)22-20(21)26/h1-12,23H,(H,22,26)(H,24,25) |
InChI Key |
IDXUELIYSVMUGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis Modifications
The classical Fischer indole synthesis, involving cyclization of arylhydrazones with ketones, can be adapted for oxindole formation. For example:
- Substrate Design : Use a ketone bearing the 4-hydroxyphenyl group (e.g., 4-hydroxyphenylacetone) and an arylhydrazine derived from 4-aminobenzoic acid.
- Cyclization : Acid-catalyzed cyclization (e.g., polyphosphoric acid or HCl/EtOH) forms the oxindole ring.
Example Reaction :
$$
\text{4-Hydroxyphenylacetone} + \text{4-Aminobenzoic acid hydrazine} \xrightarrow{\text{HCl/EtOH}} \text{Oxindole intermediate}
$$
Oxidation of Indole Derivatives
Indoles can be oxidized to oxindoles using agents like oxalyl chloride or CrO₃. For instance:
- Indole Substitution : Start with 3-(4-hydroxyphenyl)indole.
- Oxidation : Treat with oxalyl chloride in ether, followed by NaOMe/MeOH to yield 2-oxoindole.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Oxidizing Agent | Oxalyl chloride | |
| Yield | 73% | |
| Reaction Temperature | -78°C to 25°C |
Introduction of the 4-Hydroxyphenyl Group
Friedel-Crafts Alkylation
The 4-hydroxyphenyl group can be introduced via Friedel-Crafts alkylation under acidic conditions:
- Electrophile : 4-Hydroxybenzyl bromide.
- Catalyst : AlCl₃ or FeCl₃.
- Regioselectivity : Favors substitution at the oxindole’s 3-position due to electronic directing effects.
Example :
$$
\text{Oxindole} + \text{4-Hydroxybenzyl bromide} \xrightarrow{\text{AlCl}_3} \text{3-(4-Hydroxyphenyl)oxindole}
$$
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling enables precise aryl group introduction:
- Substrate : 3-Bromooxindole.
- Boronic Acid : 4-Hydroxyphenylboronic acid.
- Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O.
Optimized Parameters :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Base | K₂CO₃ | |
| Yield | 68–85% |
Coupling with Benzoic Acid
Nucleophilic Aromatic Substitution
Direct coupling via SNAr requires electron-deficient aromatic systems:
- Electrophilic Site : 4-Fluoro- or 4-nitrobenzoic acid.
- Nucleophile : Deprotonated oxindole (NaH/DMSO).
Reaction Scheme :
$$
\text{4-Fluorobenzoic acid} + \text{3-(4-Hydroxyphenyl)oxindole} \xrightarrow{\text{NaH/DMSO}} \text{Target compound}
$$
Cross-Coupling Reactions
Suzuki coupling links the oxindole and benzoic acid moieties:
- Oxindole-Boronic Ester : Synthesize 4-boronic ester-substituted oxindole.
- Benzoic Acid Halide : Use 4-iodobenzoic acid.
Conditions :
$$
\text{Oxindole-Bpin} + \text{4-Iodobenzoic acid} \xrightarrow{\text{Pd(OAc)}_2, \text{SPhos}} \text{Target compound}
$$
Yield Optimization :
| Ligand | Yield (%) | Source |
|---|---|---|
| SPhos | 78 | |
| PPh₃ | 62 |
Protection and Deprotection Strategies
Hydroxyl Group Protection
Carboxylic Acid Protection
Example :
$$
\text{Methyl ester intermediate} \xrightarrow{\text{LiOH}} \text{Benzoic acid}
$$
Analytical and Spectroscopic Validation
NMR Characterization
Chromatographic Purity
- HPLC : C18 column, MeCN/H₂O (0.1% TFA), retention time ≈ 8.2 min.
- Purity : >98% (UV detection at 254 nm).
Challenges and Optimization
Regiochemical Control
Functional Group Compatibility
- Challenge : Acid-sensitive 4-hydroxyphenyl group.
- Mitigation : Employ TBS protection during Friedel-Crafts steps.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Fischer Indole | 65 | 95 | Single-step cyclization |
| Suzuki Coupling | 78 | 98 | High regioselectivity |
| SNAr | 55 | 90 | No transition metals required |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyphenyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis
Synthesis Pathways:
The synthesis of benzoic acid derivatives often involves methods such as:
- Condensation Reactions : This method utilizes anthranilic acids and α-keto acids to create derivatives under mild conditions. For example, reactions involving electron-withdrawing groups can enhance yields significantly .
- Microwave-Assisted Reactions : These have been shown to improve the efficiency of synthesizing benzoxazine derivatives from anthranilic acids, making the process faster and more energy-efficient .
Antioxidant Properties:
Research indicates that compounds similar to benzoic acid derivatives exhibit significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases .
Anticancer Activity:
Studies have suggested that benzoic acid derivatives can inhibit the growth of cancer cells. For instance, compounds with structural similarities have demonstrated effectiveness against various cancer types by inducing apoptosis in malignant cells .
Pharmaceutical Applications
Drug Development:
Benzoic acid derivatives are being explored for their potential as pharmaceutical agents. The compound's structure allows for modifications that can enhance its bioactivity and selectivity towards specific biological targets. For example, the incorporation of hydroxyphenyl groups has been linked to improved efficacy in certain therapeutic applications .
Case Studies:
Several studies highlight the potential of benzoic acid derivatives in drug formulations:
- A study demonstrated that modifications to the benzoic acid structure could lead to enhanced solubility and bioavailability of drugs designed for treating chronic diseases .
- Another case study focused on the use of these compounds in developing novel anticancer agents, showcasing their ability to target specific pathways involved in tumor growth .
Industrial Applications
Use as Additives:
Benzoic acid and its derivatives are commonly used as preservatives in food and cosmetics due to their antimicrobial properties. They help inhibit the growth of bacteria and fungi, extending product shelf life.
Indicators in Analytical Chemistry:
Some derivatives serve as pH indicators in titrations and other analytical methods due to their color-changing properties at different pH levels .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Chemical Synthesis | Condensation reactions | Enhances yield with electron-withdrawing groups |
| Biological Activity | Antioxidants | Prevents oxidative stress |
| Anticancer agents | Induces apoptosis in cancer cells | |
| Pharmaceutical | Drug development | Modifications enhance bioactivity |
| Industrial | Food preservatives | Inhibits microbial growth |
| Analytical indicators | Used in pH titrations |
Mechanism of Action
The mechanism of action of benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Note: Molecular formula and weight for the target compound are inferred based on structural analogs.
Structural and Functional Analysis
Hydrogen Bonding and Crystal Packing
The hydroxyl and carbonyl groups in the target compound enable strong hydrogen bonds, which may influence crystallization behavior. highlights the role of H-bonding in molecular aggregation and crystal design, suggesting that the 4-hydroxyphenyl group could enhance intermolecular interactions compared to non-hydroxylated analogs . In contrast, the sulfonyl group in increases polarity but may reduce H-bonding specificity due to steric effects .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- is particularly notable for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- can be represented as follows:
This compound combines a benzoic acid moiety with an indole derivative, which is known for various biological properties.
Antioxidant Activity
Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. The presence of the hydroxyphenyl group enhances the electron-donating ability of the compound, allowing it to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies suggest that it may modulate pathways involving NF-κB and COX enzymes, leading to reduced inflammation in various models.
Antimicrobial Properties
Benzoic acid derivatives have shown antimicrobial activity against a range of pathogens. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of Benzoic acid, 4-[2,3-dihydro-3-(4-hydroxyphenyl)-2-oxo-1H-indol-3-yl]- on cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 25 µM after 48 hours of exposure.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via caspase activation |
| HeLa | 30 | Cell cycle arrest at G1 phase |
Case Studies
- Breast Cancer : A study evaluated the effects of this compound on MCF-7 cells and reported a significant reduction in cell viability and induction of apoptosis.
- Inflammatory Models : In animal models of arthritis, treatment with the compound resulted in reduced joint swelling and lower levels of inflammatory markers such as TNF-alpha and IL-6.
Q & A
(Basic) What synthetic strategies are recommended for preparing this compound?
A multi-step synthesis is typically employed, involving:
- N-Benzylation using ethyl 4-(bromomethyl)benzoate under NaH/DMF conditions at 0°C to introduce the benzoate moiety.
- Deprotection of ether and ester groups using BBr₃ in dichloromethane at -20°C to yield the final product.
Reaction monitoring via TLC/HPLC and purification by flash chromatography are critical for isolating intermediates and the target compound .
(Advanced) How can contradictions in spectroscopic data during structural elucidation be resolved?
Conflicting NMR or MS data may arise from dynamic molecular behavior (e.g., keto-enol tautomerism) or crystallographic disorder. To resolve discrepancies:
- Use X-ray crystallography with SHELXL for high-precision refinement of bond lengths and angles .
- Cross-validate with variable-temperature NMR to detect tautomeric equilibria or conformational flexibility.
- Apply DFT calculations to predict spectroscopic profiles and compare with experimental data.
(Basic) What characterization techniques are essential for confirming the compound’s structure?
Key methods include:
- Single-crystal X-ray diffraction (SCXRD) for absolute configuration determination (using SHELX programs for refinement) .
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- ¹H/¹³C NMR with DEPT/HSQC experiments for assigning proton and carbon environments.
- FT-IR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
(Advanced) What strategies analyze hydrogen-bonding networks in its crystal structure?
To study intermolecular interactions:
- Perform graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs (e.g., chains, rings) .
- Use Hirshfeld surface analysis to quantify intermolecular contact contributions (e.g., O–H···O vs. C–H···π interactions).
- Compare packing motifs with related indole derivatives to identify trends in supramolecular assembly.
(Advanced) How to design experiments to study substituent effects on biological activity?
- Synthesize analogs with modified substituents (e.g., halogenation at the indole ring or hydroxyl group methylation).
- Evaluate structure-activity relationships (SAR) using enzyme inhibition assays (e.g., hyaluronidase or kinase targets) .
- Correlate electronic properties (via Hammett constants) or steric parameters with activity using multivariate regression.
(Basic) What impurities/byproducts are common during synthesis?
Common issues include:
- Incomplete deprotection : Residual ethyl esters detected via IR or LC-MS.
- Oxidative byproducts : Formation of quinone-like structures during BBr₃ treatment, identifiable by UV-Vis shifts.
- Diastereomeric impurities : Resolved via chiral HPLC or recrystallization.
(Advanced) How to optimize reaction yields in the N-benzylation step?
- Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) for improved solubility.
- Catalyst variation : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions.
- Temperature gradients : Use microwave-assisted synthesis for faster kinetics and higher purity .
(Advanced) How does the compound’s solid-state packing influence its physicochemical properties?
- Cocrystallization studies : Co-crystallize with pharmaceutically relevant coformers (e.g., nicotinamide) to modify solubility.
- Thermal analysis : DSC/TGA to correlate melting points with hydrogen-bonding density.
- Computational modeling : Use Mercury software to predict solubility/permeability from crystal lattice energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
